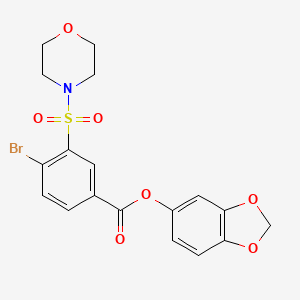![molecular formula C16H15ClN2O5S B3542314 3-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3542314.png)
3-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid
Übersicht
Beschreibung
3-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid, also known as CDB-2914, is a synthetic steroid hormone receptor modulator that has been extensively studied for its potential use in reproductive medicine. It is a member of the family of progesterone receptor modulators, which are compounds that bind to the progesterone receptor and modulate its activity. CDB-2914 has been found to have a number of potential applications in reproductive medicine, including as a contraceptive, an emergency contraceptive, and as a treatment for uterine fibroids.
Wirkmechanismus
3-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid exerts its contraceptive effects by binding to the progesterone receptor and modulating its activity. This results in a number of physiological changes that prevent pregnancy, including inhibition of ovulation, inhibition of implantation, and alteration of the cervical mucus.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit ovulation, which is the release of an egg from the ovary. In addition, this compound has been found to alter the cervical mucus, making it more difficult for sperm to reach the egg. Finally, this compound has been found to inhibit implantation, which is the attachment of a fertilized egg to the lining of the uterus.
Vorteile Und Einschränkungen Für Laborexperimente
3-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. In addition, it has been found to be effective in a number of different animal models, which suggests that it may be effective in humans as well. However, one limitation is that it is a synthetic compound, which means that it may have side effects that are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on 3-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid. One direction is to continue to study its potential use as a contraceptive and emergency contraceptive. In addition, this compound has been found to be effective in treating uterine fibroids, which are noncancerous growths in the uterus. Further research could explore the potential use of this compound in treating other reproductive disorders, such as endometriosis. Finally, research could explore the potential use of this compound in combination with other drugs, such as estrogen or progestin, to enhance its contraceptive effects.
Wissenschaftliche Forschungsanwendungen
3-({2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid has been extensively studied for its potential use in reproductive medicine. It has been found to have potent contraceptive effects in animal models, and has been shown to be effective in preventing pregnancy in human clinical trials. In addition, this compound has been found to be an effective emergency contraceptive, with a single dose of the drug being able to prevent pregnancy when taken within 72 hours of unprotected intercourse.
Eigenschaften
IUPAC Name |
3-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-19(2)25(23,24)12-6-7-14(17)13(9-12)15(20)18-11-5-3-4-10(8-11)16(21)22/h3-9H,1-2H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSPVOFLAHLXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B3542232.png)
![diphenylmethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3542235.png)
![4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3542238.png)


![4-bromo-N-phenyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B3542259.png)

![3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B3542274.png)


![4-({2-[(2,6-dichlorobenzyl)thio]acetyl}amino)phenyl propionate](/img/structure/B3542300.png)

![3-nitrobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B3542321.png)
![2-chloro-N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542323.png)